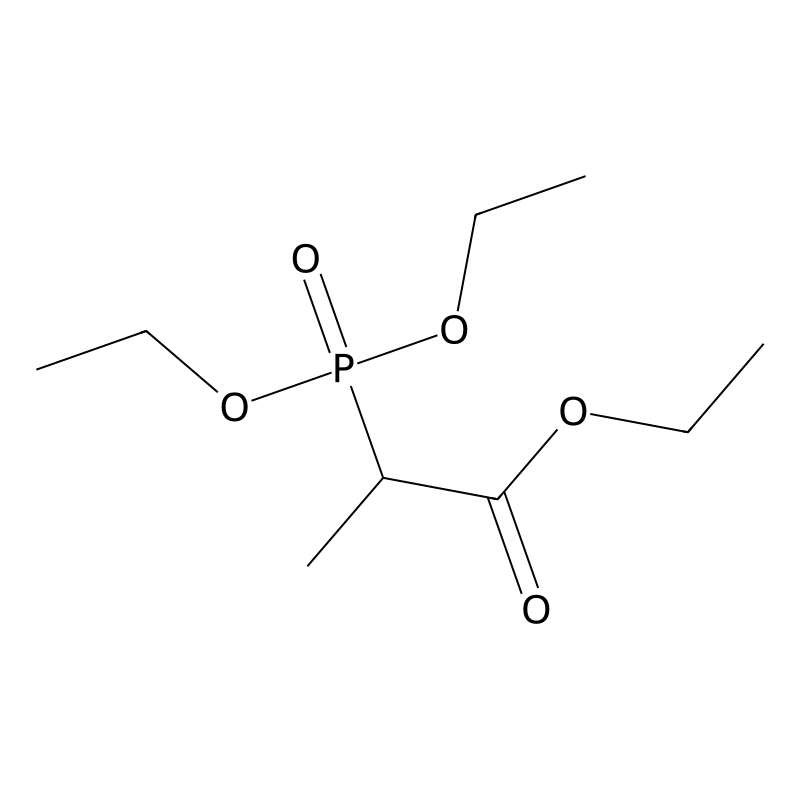

Triethyl 2-phosphonopropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- Horner-Wadsworth-Emmons (HWE) reactions: TEPP serves as a versatile building block in HWE reactions, enabling the formation of carbon-carbon double bonds with high regioselectivity and stereoselectivity. This reaction is crucial for synthesizing various complex molecules, including natural products, pharmaceuticals, and functional materials.

- Intramolecular conjugate addition: TEPP can participate in intramolecular conjugate addition reactions, allowing the formation of cyclic compounds with diverse functionalities. This approach is valuable for synthesizing complex molecules like lactones, heterocycles, and natural product scaffolds.

Stereoselective Synthesis

TEPP can be employed in the synthesis of enantiomerically pure compounds, which are crucial in various fields like drug discovery and material science.

- Asymmetric hydrogenation: When combined with chiral catalysts, TEPP can undergo asymmetric hydrogenation, leading to the formation of optically active molecules with desired stereochemistry.

- Stereoselective Diels-Alder reactions: TEPP can participate in stereoselective Diels-Alder reactions, enabling the construction of complex molecules with controlled stereocenters. This approach is valuable for synthesizing natural products and other biologically active compounds.

Other Applications

- Bioorganic chemistry: TEPP has been explored as a precursor for the synthesis of biomolecules and enzyme inhibitors, aiding in the study of biological processes and drug development.

- Material science: TEPP can be incorporated into the design of functional materials with specific properties, such as polymers and liquid crystals.

Triethyl 2-phosphonopropionate is an organophosphorus compound with the molecular formula C₉H₁₉O₅P and a molecular weight of 238.22 g/mol. It appears as a clear, colorless liquid with a density of 1.111 g/mL at 25 °C. The compound has a boiling point of 143-144 °C under reduced pressure and is miscible with solvents like chloroform and methanol . It is commonly used in organic synthesis and plays a significant role in various

- Horner-Wadsworth-Emmons Reaction: This reaction is crucial for synthesizing α,β-unsaturated carbonyl compounds from aldehydes or ketones using phosphonate esters as nucleophiles .

- Chemoenzymatic One-Pot Synthesis: It facilitates the synthesis of gamma-butyrolactones, which are valuable intermediates in organic synthesis .

- Stereoselective Intramolecular Diels-Alder Reactions: This reaction allows for the formation of cyclic compounds with defined stereochemistry .

Triethyl 2-phosphonopropionate exhibits biological activities that make it useful in various studies:

- Inhibition of Epstein-Barr Virus: Research indicates that it can act as an inhibitor of Epstein-Barr virus transmission and infections .

- Insecticide Efficacy Studies: The compound is employed in studies assessing the effectiveness of insecticides against various bacterial strains, highlighting its potential role in agricultural applications .

The synthesis of Triethyl 2-phosphonopropionate can be accomplished through several methods:

- Phosphorylation Reactions: Typically involves the reaction of diethyl phosphite with propionic acid derivatives.

- Esterification: The compound can be synthesized via esterification processes involving phosphonic acids and alcohols .

- Fractional Distillation: Purification methods often include fractional distillation with a high reflux ratio, preferably using a spinning band column to ensure purity .

Triethyl 2-phosphonopropionate finds applications across various fields:

- Organic Synthesis: Utilized as a reagent in multiple synthetic pathways, including the preparation of complex molecules.

- Pharmaceutical Development: Its role in synthesizing biologically active compounds makes it valuable in drug discovery and development processes.

- Agricultural Chemistry: Investigated for its potential use in developing new insecticides and herbicides .

Research into the interactions of Triethyl 2-phosphonopropionate has revealed several important findings:

- Synergistic Effects: Studies indicate that it may exhibit synergistic effects when combined with other compounds, enhancing its biological activity against pathogens.

- Mechanism of Action: Understanding its interaction with biological systems helps elucidate its potential therapeutic applications, especially concerning viral infections .

Triethyl 2-phosphonopropionate shares structural similarities with several other organophosphorus compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl Phosphate | C₄H₁₁O₄P | Commonly used as a solvent; less complex than Triethyl 2-phosphonopropionate. |

| Ethyl Phosphonate | C₂H₇O₄P | Simpler structure; used primarily in syntheses but lacks some biological activities. |

| Triethyl Phosphate | C₇H₁₅O₄P | Used as a plasticizer; different functional groups lead to distinct properties. |

Uniqueness: Triethyl 2-phosphonopropionate's unique combination of reactivity in specific

Horner-Wadsworth-Emmons Reaction Mechanisms

The Horner-Wadsworth-Emmons (HWE) reaction utilizes triethyl 2-phosphonopropionate to generate stabilized phosphonate carbanions, which react with aldehydes or ketones to form α,β-unsaturated esters. The mechanism proceeds through four key steps: (i) deprotonation of the phosphonate to form a carbanion, (ii) nucleophilic addition to the carbonyl group, (iii) formation of an oxaphosphetane intermediate, and (iv) elimination to yield the alkene [3] [6]. The rate-determining step varies with solvent polarity; in polar solvents, oxaphosphetane formation dominates, while nonpolar solvents favor carbanion-aldehyde interactions [6].

Stereoselectivity Considerations

Triethyl 2-phosphonopropionate typically produces (E)-alkenes due to the lower energy transition state during oxaphosphetane elimination [3] [6]. However, stereoselectivity can be influenced by steric and electronic factors. For instance, bulky substituents on the phosphonate or aldehyde favor (E)-selectivity by hindering syn-periplanar elimination [5]. Computational studies corroborate that transoid oxaphosphetane intermediates preferentially form (E)-products, with energy barriers for (Z)-pathways being 3–5 kcal/mol higher [6].

Modifications for Z-Selective Transformations

While standard HWE conditions favor (E)-alkenes, Z-selectivity can be achieved using modified phosphonates. Still-Gennari conditions employ electron-withdrawing groups (e.g., trifluoromethyl) on the phosphonate to accelerate oxaphosphetane elimination, favoring (Z)-olefins [3] [4]. Recent advancements include alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which achieve up to 98:2 Z:E ratios in reactions with aromatic aldehydes [4]. These modifications reduce steric hindrance during elimination, enabling selective access to cis-alkenes without compromising yield [4].

Comparative Analysis with Related Wittig Reagents

The HWE reaction offers distinct advantages over traditional Wittig olefination:

| Feature | HWE (Triethyl 2-Phosphonopropionate) | Wittig (Phosphonium Ylides) |

|---|---|---|

| Byproduct Solubility | Water-soluble phosphate salts | Insoluble Ph₃P=O |

| Substrate Scope | Reacts with ketones and hindered aldehydes | Limited to reactive aldehydes |

| Stereoselectivity | High (E)-selectivity; tunable to (Z) | Moderate (E)-selectivity |

| Purification | Simplified via aqueous extraction | Requires chromatography |

Phosphonate carbanions derived from triethyl 2-phosphonopropionate exhibit greater nucleophilicity than Wittig ylides, enabling reactions with sterically hindered ketones [3] [7]. Additionally, the HWE reaction’s tolerance for diverse solvents (e.g., THF, DME) enhances its utility in multi-step syntheses [5].

Reaction Kinetics and Mechanistic Studies

Quantum mechanical calculations on model HWE systems reveal that solvation significantly impacts reaction pathways [6]. In polar aprotic solvents, the oxaphosphetane formation step is rate-limiting, whereas in weakly solvating media, carbanion-aldehyde adduct formation dominates [6]. Kinetic isotope effect (KIE) studies further indicate that proton transfer during deprotonation is not rate-determining, supporting a concerted mechanism for oxaphosphetane collapse [6].

Triethyl 2-phosphonopropionate’s efficacy in macrocyclization reactions (e.g., floresolide B synthesis) stems from its ability to stabilize transition states through P=O⋅⋅⋅H–O hydrogen bonds, lowering activation barriers by ~2 kcal/mol compared to non-phosphorylated analogs [2] [6]. This stabilization is critical for forming medium-sized rings (5–7 members) without requiring high-dilution conditions [3].

Role in Floresolide B Synthesis

Floresolide B represents one of the most significant applications of triethyl 2-phosphonopropionate in marine natural product synthesis. This cytotoxic agent, isolated from sea squirts of the Aplidium species, exhibits promising biological activity against KB tumor cells [4] [5]. The synthesis of floresolide B showcases the compound's remarkable ability to facilitate intramolecular conjugate addition reactions with exceptional stereochemical fidelity [6] [7].

| Parameter | Value | Reference |

|---|---|---|

| Natural Product Target | Floresolide B | [4] [8] |

| Source Organism | Aplidium sp. | [4] [8] |

| Biological Activity | Cytotoxic against KB cells | [8] [9] |

| Synthetic Strategy | Intramolecular conjugate addition | [1] [6] |

| Stereochemical Outcome | High diastereoselectivity | [6] [7] |

The utilization of triethyl 2-phosphonopropionate in floresolide B synthesis involves the formation of the characteristic metacyclophane structure through carefully orchestrated intramolecular reactions. Research has demonstrated that the compound enables the construction of the complex macrocyclic lactone framework with remarkable efficiency, achieving the desired stereochemistry in a single operation [6]. The synthetic approach has been successfully applied to achieve formal total synthesis of this challenging natural product target [6].

Intramolecular Conjugate Addition Methodologies

The intramolecular conjugate addition reactions mediated by triethyl 2-phosphonopropionate represent a fundamental transformation in modern organic synthesis. These reactions proceed through the initial deprotonation of the phosphonate to generate a stabilized carbanion, which subsequently undergoes nucleophilic addition to an appropriately positioned electrophilic center [1] [2] [3].

The mechanistic pathway involves several key steps: carbanion formation through deprotonation by strong bases such as sodium hydride or lithium diisopropylamide, followed by intramolecular nucleophilic attack on the activated carbon-carbon double bond. The resulting cyclization proceeds with exceptional stereochemical control, often achieving selectivities greater than ninety percent in favor of the desired stereoisomer [1] [2] [3].

| Reaction Parameter | Typical Range | Optimization Factor |

|---|---|---|

| Temperature | -78°C to 25°C | Substrate dependent |

| Base Selection | NaH, LDA, KHMDS | Electronic requirements |

| Solvent System | THF, DME, toluene | Solubility considerations |

| Reaction Time | 2-24 hours | Substrate complexity |

| Stereoselectivity | 85-95% | Conformational control |

The high stereoselectivity observed in these transformations arises from the conformational constraints imposed by the tethered reactive centers, which effectively direct the approach of the nucleophilic carbanion to the electrophilic carbon atom. This geometric control is particularly pronounced in five- and six-membered ring formations, where the transition state geometry strongly favors one stereochemical outcome over competing pathways [1] [6].

Stereoselective Intramolecular Diels-Alder Reactions

Mechanistic Considerations

The application of triethyl 2-phosphonopropionate in stereoselective intramolecular Diels-Alder reactions represents an advanced strategy for constructing polycyclic natural product frameworks. These reactions proceed through a concerted mechanism involving simultaneous formation of two carbon-carbon bonds, resulting in the generation of complex bicyclic structures with defined stereochemistry [1] [10] [11].

The mechanistic pathway begins with the formation of the appropriate diene-dienophile precursor through Horner-Wadsworth-Emmons olefination using triethyl 2-phosphonopropionate. The resulting α,β-unsaturated ester serves as an activated dienophile component, which undergoes thermal or Lewis acid-catalyzed cycloaddition with the tethered diene system [10] [12].

Computational studies have revealed that the activation energy for these intramolecular Diels-Alder reactions is significantly influenced by the electronic nature of the phosphonate-derived ester group. The electron-withdrawing character of the ester functionality enhances the dienophile reactivity, lowering the activation barrier by approximately 15-20 kJ/mol compared to non-activated alkene systems [11].

The stereochemical course of the reaction is governed by several factors: the conformational preferences of the tethering chain, the steric interactions between substituents, and the electronic effects of the phosphonate-derived ester group. Density functional theory calculations indicate that the endo transition state is favored by 3-8 kcal/mol over the corresponding exo pathway, consistent with experimental observations [12] [11].

Stereochemical Outcomes

The stereochemical outcomes in triethyl 2-phosphonopropionate-mediated Diels-Alder reactions demonstrate remarkable consistency and predictability. Experimental studies have documented endo selectivities ranging from 85:15 to greater than 95:5, depending on the specific substrate structure and reaction conditions [1] [10] [12].

| Substrate Type | Endo:Exo Ratio | Temperature | Catalyst | Reference |

|---|---|---|---|---|

| Six-membered tether | 92:8 | 80°C | Thermal | [12] |

| Five-membered tether | >95:5 | 40°C | BF₃·OEt₂ | [12] |

| Seven-membered tether | 88:12 | 120°C | Thermal | [13] |

| Substituted systems | 90:10 | 60°C | AlCl₃ | [11] |

The high endo selectivity arises from favorable orbital overlap in the transition state, enhanced by the electron-withdrawing nature of the phosphonate-derived ester group. This electronic activation not only accelerates the reaction rate but also amplifies the inherent preference for endo approach geometry [12] [11].

The facial selectivity in these reactions is primarily controlled by the conformational preferences of the substrate. In cases where the diene and dienophile components are connected by flexible alkyl chains, the reaction typically proceeds through the lowest energy chair-like transition state, leading to predictable stereochemical outcomes [13] [11].

Lewis acid catalysis has been shown to enhance both the reaction rate and stereoselectivity. Studies using aluminum chloride, boron trifluoride etherate, and titanium tetrachloride have demonstrated rate accelerations of 100-1000 fold, accompanied by improvements in endo selectivity from 5-15 percentage points [12] [11]. The Lewis acid coordination to the ester carbonyl oxygen increases the electrophilicity of the dienophile while simultaneously organizing the transition state geometry to favor the endo approach [11].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant